

A Comparative Performance Analysis of 90/10 and 70/30 Cupronickel Alloys

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A comprehensive guide for researchers and industry professionals on the performance characteristics of two primary cupronickel alloys, supported by quantitative data and standardized experimental methodologies.

In marine, offshore, and industrial applications demanding high corrosion resistance and reliability, cupronickel alloys are standout materials. The two most prevalent grades, 90/10 (C70600) and 70/30 (C71500), offer distinct performance profiles. This guide provides a detailed comparison of their key properties, supported by experimental data, to aid in material selection for critical applications.

Executive Summary

Both 90/10 and 70/30 cupronickel alloys exhibit exceptional resistance to corrosion, particularly in saline environments. The primary distinction lies in the nickel content, which significantly influences mechanical strength and resistance to high-velocity and polluted seawater. The 70/30 alloy, with its higher nickel content, generally offers superior strength and enhanced corrosion resistance in aggressive conditions, albeit at a higher cost.[1] Conversely, the 90/10 alloy provides a cost-effective solution with excellent thermal conductivity and corrosion resistance suitable for a wide range of standard marine applications.[2]

Quantitative Performance Data

The selection between 90/10 and 70/30 cupronickel often depends on the specific mechanical and environmental demands of the application. The following table summarizes the key



performance data for both alloys.

Property	90/10 Cupronickel (C70600)	70/30 Cupronickel (C71500)
Chemical Composition (%)	~90% Cu, ~10% Ni, with Fe and Mn additions[1]	~70% Cu, ~30% Ni, with Fe and Mn additions[1]
Tensile Strength (MPa)	~310[2]	~360[2]
Yield Strength (MPa)	~100[2]	~130[2]
Elongation (%)	~30[2]	~30[2]
Hardness (HB)	~80[2]	~100[2]
Thermal Conductivity (W/mK)	40[3]	29[3]
Modulus of Elasticity (GPa)	135[3]	152[3]
Maximum Flow Velocity (m/s)	Up to 3.5[2]	Up to 4.0[2]

Performance Characteristics Corrosion Resistance

Both alloys are highly resistant to seawater corrosion due to the formation of a protective surface film.[4][5] This film, primarily composed of cuprous oxide with enhancements from nickel and iron, provides a durable barrier against corrosive elements.[6] The 70/30 alloy's higher nickel content gives it superior resistance to high-velocity seawater, polluted marine environments, and impingement attack.[2][7] In contrast, 90/10 cupronickel is well-suited for applications with moderate flow rates and in cleaner seawater.[2]

Biofouling Resistance

A key advantage of cupronickel alloys is their inherent resistance to biofouling—the accumulation of marine organisms.[8][9] This property is attributed to the release of copper ions, which inhibits the settlement and growth of marine life.[9] While both alloys demonstrate excellent anti-fouling characteristics, the 70/30 alloy's enhanced durability makes it preferable in extreme marine environments where biofouling pressure is high.[8]



Mechanical Properties

The addition of nickel significantly enhances the strength and durability of copper.[10] As indicated in the data table, the 70/30 alloy possesses higher tensile and yield strengths compared to the 90/10 alloy, making it the preferred choice for applications subjected to higher mechanical stresses.[2] Both alloys exhibit excellent ductility, allowing for ease of fabrication and forming.[2] It is important to note that these alloys cannot be hardened by heat treatment; their strength is increased through cold working.[10]

Thermal and Electrical Conductivity

The 90/10 cupronickel alloy has a higher thermal conductivity than its 70/30 counterpart, making it a more efficient material for heat transfer applications such as heat exchangers and condensers.[2][3] Conversely, the electrical resistivity of cupronickel increases with higher nickel content, meaning the 90/10 alloy has better electrical conductivity.[3]

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental methodologies.

Mechanical Testing

The mechanical properties of cupronickel alloys are typically evaluated according to standards set by organizations like ASTM International and the International Organization for Standardization (ISO).

- Tensile Testing: Performed according to ASTM E8/E8M 22: Standard Test Methods for Tension Testing of Metallic Materials. This test determines the tensile strength, yield strength, and elongation of the material. A specimen is subjected to a uniaxial tensile force until it fractures.
- Hardness Testing: Commonly conducted using the Brinell hardness test as per ASTM E10 18: Standard Test Method for Brinell Hardness of Metallic Materials. This involves indenting
 the test material with a hardened steel or carbide ball of a specified diameter under a specific
 load.



Corrosion Testing

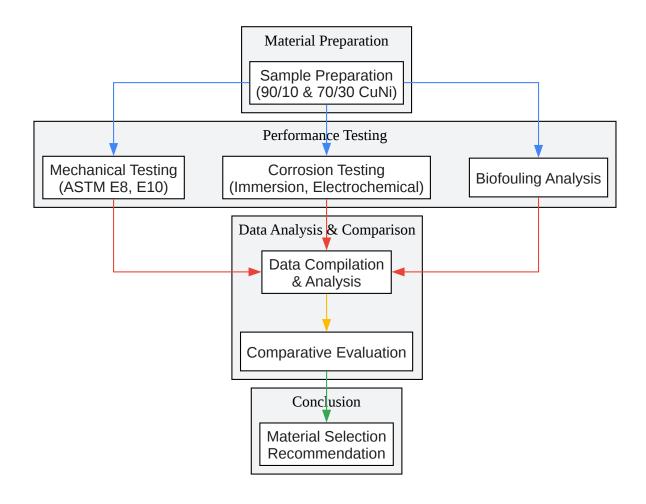
Evaluating the corrosion resistance of cupronickel in a marine environment involves a combination of laboratory and field testing.

- Seawater Immersion Testing: Specimens are exposed to natural or simulated seawater for an extended period. The corrosion rate is determined by measuring the mass loss over time.
 This can be supplemented with electrochemical techniques.
- Electrochemical Measurements: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the corrosion mechanisms and kinetics. These tests are often conducted in a controlled laboratory setting using simulated seawater. For example, potentiodynamic polarization can be performed by scanning the potential from a cathodic value to an anodic value at a slow scan rate (e.g., 0.167 mV/s) to observe the corrosion behavior.[11]
- Flow Loop Testing: To assess the effect of seawater velocity on corrosion, tests are conducted in a flow loop where seawater is circulated at controlled velocities. This is particularly important for evaluating resistance to erosion-corrosion.

Visualizing the Evaluation Process

The following diagram illustrates a typical workflow for the comparative evaluation of 90/10 and 70/30 cupronickel alloys.





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Caption: Experimental workflow for comparing 90/10 and 70/30 cupronickel performance.

Conclusion

The choice between 90/10 and 70/30 cupronickel is a trade-off between performance requirements and cost. For demanding applications in high-velocity or polluted seawater where superior strength and corrosion resistance are paramount, the 70/30 alloy is the preferred material.[1][2] For general-purpose marine applications, including piping and heat exchangers in less aggressive environments, the 90/10 alloy offers a reliable and more economical



solution.[2][8] A thorough analysis of the service conditions and mechanical demands is essential for making an informed material selection.

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